

Technical Guide: Mechanism of Action of CGP 35949

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Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496

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Executive Summary

CGP 35949 (often utilized as the sodium salt, **CGP 35949A/B**) is a potent, dual-mechanism anti-inflammatory agent developed by Ciba-Geigy (now Novartis). It is distinct from standard leukotriene receptor antagonists (LTRAs) due to its unique ability to simultaneously blockade the CysLT1 receptor and inhibit phospholipase activity.

This "dual-node" inhibition provides a synergistic therapeutic effect: it prevents the binding of inflammatory mediators (LTD4) to their target receptors while concurrently suppressing the generation of arachidonic acid, the precursor for all eicosanoids.

Feature	Specification
Primary Target	CysLT1 Receptor (Antagonist)
Secondary Target	Phospholipase (Enzyme Inhibitor)
Chemical Class	Tetrazole-carboxamide derivative
Key Application	Asthma pathophysiology, airway hyperresponsiveness, arachidonic acid cascade research

Molecular Pharmacology

Chemical Structure and Properties

CGP 35949 is chemically defined as N-(5-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-chloro-2-methylphenyl)-1H-tetrazole-5-carboxamide.[1]

- Solubility: Typically supplied as a sodium salt to improve aqueous solubility for in vitro and in vivo administration.
- Structural Motif: The tetrazole moiety mimics the carboxylic acid group found in leukotrienes (LTD4/LTE4), allowing it to occupy the orthosteric binding site of the CysLT1 receptor.

Dual Mechanism of Action (MOA)

Mechanism A: Competitive Antagonism of CysLT1

The primary pharmacological action of **CGP 35949** is the high-affinity blockade of the Cysteinyl Leukotriene Receptor 1 (CysLT1).

- Ligand: Leukotriene D4 (LTD4).[2]
- Receptor Type: G-protein Coupled Receptor (GPCR), Gq/11-coupled.[3]
- Inhibition Logic: **CGP 35949** competes with endogenous LTD4 for the transmembrane binding pocket. By preventing Gq coupling, it halts the activation of Phospholipase C (PLC), thereby stopping the hydrolysis of PIP2 into IP3 and DAG. This prevents the downstream mobilization of intracellular Calcium (), which is the direct trigger for smooth muscle contraction (bronchoconstriction).

Mechanism B: Inhibition of Phospholipase (PLA2)

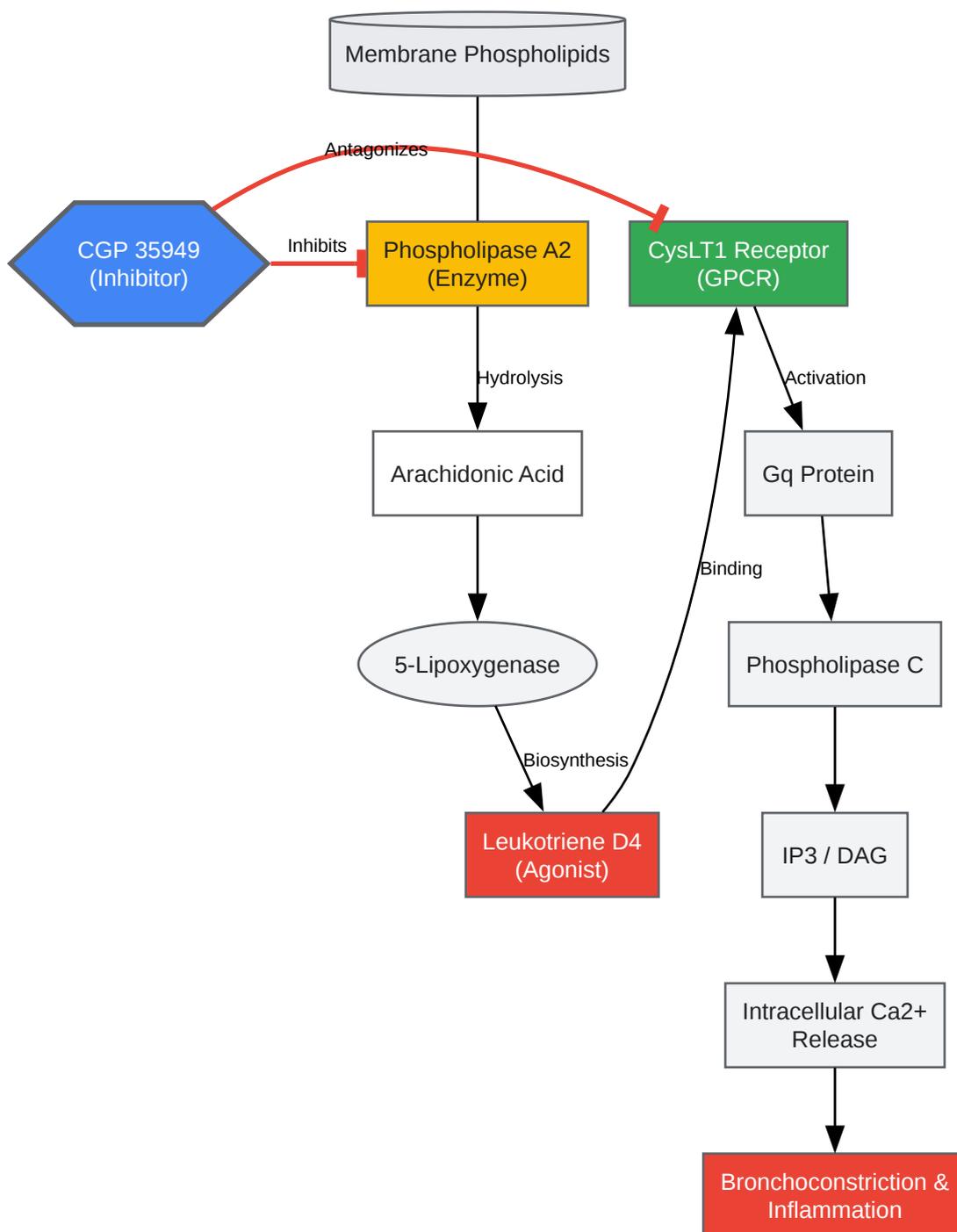
Unlike pure receptor antagonists (e.g., montelukast), **CGP 35949** possesses a secondary activity: the inhibition of Phospholipase A2 (PLA2) activity.

- Enzymatic Role: PLA2 hydrolyzes membrane phospholipids at the sn-2 position to release Arachidonic Acid (AA).
- Inhibition Logic: By inhibiting PLA2, **CGP 35949** reduces the pool of free Arachidonic Acid available for the 5-Lipoxygenase (5-LOX) pathway. This results in a net decrease in the

synthesis of all leukotrienes (LTC₄, LTD₄, LTE₄), creating a feed-forward blockade that complements the receptor antagonism.

Signal Transduction Pathway

The following diagram illustrates the dual intervention points of **CGP 35949** within the inflammatory signaling cascade.



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Figure 1: Dual-node blockade by **CGP 35949**. Note the simultaneous inhibition of upstream AA generation (PLA2) and downstream receptor activation (CysLT1).

Experimental Protocols

To validate the activity of **CGP 35949**, researchers typically employ functional tissue assays and enzymatic screens.

Protocol A: Guinea Pig Ileum Contraction Assay (Functional Antagonism)

This assay measures the ability of **CGP 35949** to inhibit LTD4-induced smooth muscle contraction.

- Tissue Preparation:
 - Harvest terminal ileum from male Guinea pigs (200–400g).
 - Cut into 2-cm segments and mount in an organ bath containing Tyrode's solution at 37°C, aerated with 95%
/ 5%
.
- Equilibration:
 - Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
- Agonist Challenge (Control):
 - Construct a cumulative concentration-response curve (CRC) for LTD4 (
to
M).

- Record maximal contraction (). Wash tissue until baseline is restored.
- Antagonist Incubation:
 - Incubate tissue with **CGP 35949** (e.g., 10 nM, 100 nM, 1 μM) for 30 minutes.
- Re-Challenge:
 - Repeat LTD4 CRC in the presence of **CGP 35949**.
- Analysis:
 - Observe the rightward shift of the LTD4 curve.
 - Calculate the IC_{50} value (measure of affinity) using a Schild plot. A parallel shift without depression of IC_{50} indicates competitive antagonism at the CysLT1 receptor.

Protocol B: Phospholipase A2 (PLA2) Inhibition Assay

This assay confirms the secondary mechanism by measuring the reduction in fatty acid release.

- Substrate Preparation:
 - Use 3H -labeled phosphatidylcholine (3H -PC) incorporated into mixed micelles or liposomes.
- Enzyme Source:
 - Purified PLA2 (porcine pancreatic or human recombinant cytosolic PLA2).
- Reaction:

- Mix Enzyme + Buffer (supplemented) + **CGP 35949** (various concentrations).
- Initiate reaction by adding -PC substrate.
- Incubate at 37°C for 10–30 minutes.
- Termination & Extraction:
 - Stop reaction (Dole's reagent: isopropanol/heptane/H₂SO₄).
 - Extract free fatty acids (heptane phase).
- Quantification:
 - Measure -Arachidonic Acid release via liquid scintillation counting.
 - Calculate % Inhibition relative to vehicle control.

References

- Bray, M. A., et al. (1987). "**CGP 35949**: a potent leukotriene antagonist and inhibitor of phospholipase." [2][4] *Advances in Prostaglandin, Thromboxane, and Leukotriene Research*, 17A, 526-531.
- von Sprecher, A., et al. (1987). "Strategies in the design of peptidoleukotriene antagonists." *Journal of Medicinal Chemistry*. (Discusses the structural evolution of CGP series antagonists).
- TargetMol. (2024). "**CGP 35949** Product Datasheet." TargetMol Chemicals.
- MedChemExpress. (2024). "CGP-35949 sodium: LTD4 antagonist and phospholipase inhibitor." [5][2] MedChemExpress.

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Sources

- [1. patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- [2. medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- [3. Structure and dynamics of GPCR signaling complexes - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [4. AS-35 | 108427-72-1 | MOLNOVA](https://molnova.com) [molnova.com]
- [5. medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
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